4,8-Dibromo-2,6-dimethylquinoline CAS 1189107-53-6 properties
4,8-Dibromo-2,6-dimethylquinoline CAS 1189107-53-6 properties
Topic: 4,8-Dibromo-2,6-dimethylquinoline (CAS 1189107-53-6) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Bifunctional Scaffold for Medicinal Chemistry and Material Science
Executive Summary
4,8-Dibromo-2,6-dimethylquinoline (CAS 1189107-53-6) is a halogenated heterocyclic intermediate distinguished by its orthogonal reactivity profile . Unlike symmetrically substituted quinolines, this compound offers two distinct electrophilic sites: the highly activated C4-position (susceptible to SNAr) and the C8-position (optimized for Pd-catalyzed cross-coupling). This duality makes it a "privileged scaffold" in the synthesis of kinase inhibitors, antimalarials, and electron-transport materials for OLEDs.
This guide details the physicochemical properties, validated synthesis pathways, and regioselective functionalization strategies required to utilize this compound effectively in high-value research.
Chemical Specifications & Physical Properties
| Property | Specification |
| CAS Number | 1189107-53-6 |
| IUPAC Name | 4,8-Dibromo-2,6-dimethylquinoline |
| Molecular Formula | C₁₁H₉Br₂N |
| Molecular Weight | 314.99 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in water |
| LogP (Predicted) | ~4.2 (Highly Lipophilic) |
| Melting Point | >120°C (Analogous to 6,8-dibromo derivatives) |
| Storage | Inert atmosphere, 2-8°C, light-sensitive |
Synthesis & Manufacturing Protocol
Synthetic Logic: The Modified Conrad-Limpach Approach
Direct bromination of 2,6-dimethylquinoline lacks regioselectivity, often yielding mixtures of 3, 5, and 8-bromo isomers. The authoritative route to the 4,8-isomer utilizes a de novo ring construction strategy, specifically the Conrad-Limpach synthesis , followed by dehydroxy-bromination.
Step 1: Enamine Formation
Reagents: 2-Bromo-4-methylaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Acetic acid (cat.), Toluene. Protocol:
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Combine aniline and ketoester in toluene with a Dean-Stark trap.
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Reflux until theoretical water volume is collected (formation of the Schiff base/enamine intermediate).
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Concentrate in vacuo to yield the crude enamine.
Step 2: Thermal Cyclization (Conrad-Limpach)
Reagents: Diphenyl ether (solvent). Protocol:
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Preheat diphenyl ether to 250°C (critical for thermodynamic control).
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Add the crude enamine dropwise to the boiling solvent. Note: Rapid addition prevents polymer formation.
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The high temperature drives the elimination of ethanol and cyclization to 8-bromo-2,6-dimethylquinolin-4-ol .
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Cool and precipitate with hexane; filter the solid.
Step 3: Dehydroxy-Bromination (The Critical Step)
Reagents: Phosphorus oxybromide (POBr₃, 1.5 eq), Toluene or DCE. Protocol:
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Suspend the 4-hydroxy intermediate in dry toluene.
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Add POBr₃ carefully (exothermic).
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Reflux at 110°C for 4–6 hours. Mechanism: Conversion of the tautomeric quinolone carbonyl to an enol phosphate, followed by nucleophilic attack by bromide.
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Quench: Pour onto ice/NaHCO₃ (Caution: HBr evolution).
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Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Visualizing the Synthesis Pathway
Caption: Step-wise construction of the 4,8-dibromo core ensuring regiochemical purity.
Reactivity Profile: The "Orthogonal" Scaffold
The power of 4,8-dibromo-2,6-dimethylquinoline lies in the differing electronic environments of the two bromine atoms.
Site A: C4-Bromine (Nucleophilic Susceptibility)
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Mechanism: SNAr (Nucleophilic Aromatic Substitution).
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Reactivity: The Nitrogen atom at position 1 acts as an electron sink (similar to a para-nitro group in benzene), activating the C4 position.
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Application: Displacement by amines, phenols, or thiols to install polar "warheads" or solubilizing groups.
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Conditions: Mild heating (60–80°C) with a weak base (K₂CO₃) in polar aprotic solvents (DMF, DMSO).
Site B: C8-Bromine (Electrophilic Susceptibility)
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Mechanism: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
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Reactivity: This position behaves like a standard, sterically hindered aryl bromide. It is deactivated toward SNAr but remains reactive toward oxidative addition by Palladium(0).
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Application: Extension of the carbon skeleton (biaryl formation).
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Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Boronic acid, Na₂CO₃, Dioxane/Water, 90–100°C.
Strategic Sequencing
To avoid side reactions, perform SNAr at C4 first , followed by Suzuki coupling at C8 . The reverse order is risky because Pd-catalysts can sometimes oxidatively add to the activated C4-Br bond if not carefully controlled.
Caption: Orthogonal reactivity logic: C4 favors nucleophilic attack; C8 favors metal-catalyzed coupling.
Handling & Safety (E-E-A-T)
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
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Specific Danger: Like many halogenated quinolines, this compound may act as a DNA intercalator or sensitizer. Handle in a fume hood.
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Waste Disposal: Do not dispose of in aqueous waste. Collect in halogenated organic waste streams for high-temperature incineration.
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Emergency: In case of skin contact, wash with PEG-400 (if available) or copious soap and water; lipophilic compounds are hard to remove with water alone.
References
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Conrad, M., & Limpach, L. (1887).[2] Über die Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.
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BenchChem. (2025).[1][3] Synthesis of 6,8-Dibromo-4-methyl-2-arylquinolines (Analogous Protocol).
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National Institutes of Health (PubChem). 4,8-Dimethylquinoline Compound Summary.
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Manske, R. H. (1942).[2] The Chemistry of Quinolines. Chemical Reviews.
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Sigma-Aldrich. Safety Data Sheet: Halogenated Quinolines.
